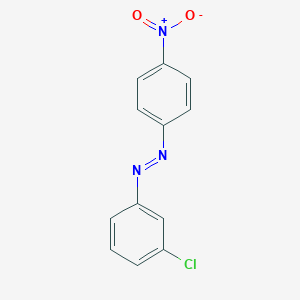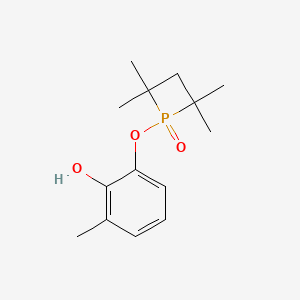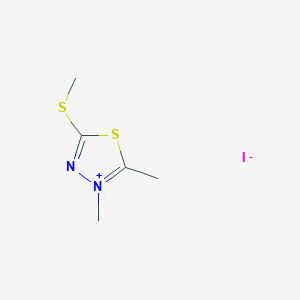
2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide is a heterocyclic organic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of appropriate thiadiazole precursors with methylating agents and iodide sources. One common method involves the reaction of 2,3-dimethyl-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-1,3,4-thiadiazole
- 5-Methylthio-1,3,4-thiadiazole
- 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide is unique due to the presence of the methylsulfanyl group and the iodide ion, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
62354-14-7 |
|---|---|
Molecular Formula |
C5H9IN2S2 |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2,3-dimethyl-5-methylsulfanyl-1,3,4-thiadiazol-3-ium;iodide |
InChI |
InChI=1S/C5H9N2S2.HI/c1-4-7(2)6-5(8-3)9-4;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
VMSKYTPOPXRNRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](N=C(S1)SC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


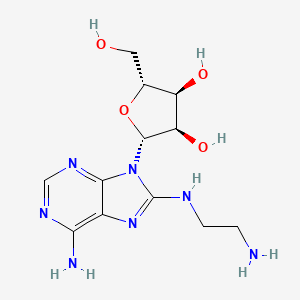

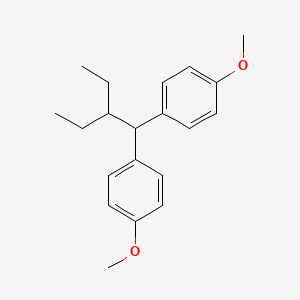
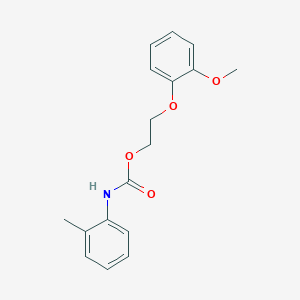

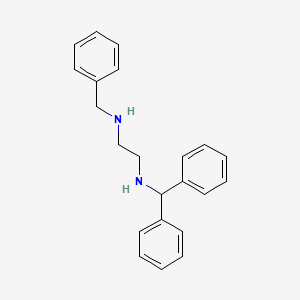
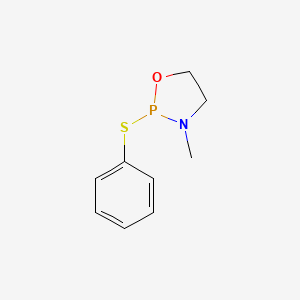
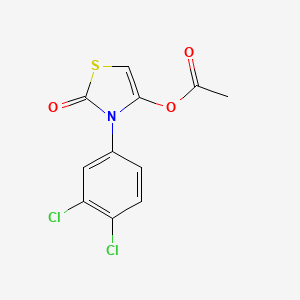
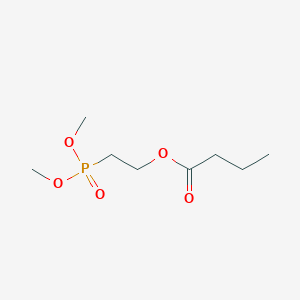
![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
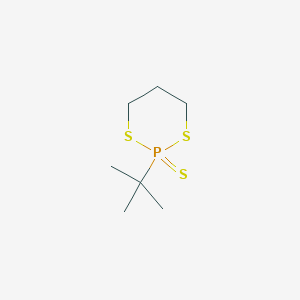
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid](/img/structure/B14521965.png)
